
Manganese;molybdenum;sulfanylidenenickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese;molybdenum;sulfanylidenenickel is a complex compound that incorporates manganese, molybdenum, and nickel with a sulfanylidenenickel moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of manganese;molybdenum;sulfanylidenenickel typically involves the combination of manganese, molybdenum, and nickel precursors under controlled conditions. One common method is the co-precipitation technique, where metal salts are dissolved in a suitable solvent and precipitated by adjusting the pH. The resulting precipitate is then calcined to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve high-temperature solid-state reactions. Metal oxides or carbonates of manganese, molybdenum, and nickel are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. This process ensures the formation of a homogeneous compound with the desired properties.
Análisis De Reacciones Químicas
Types of Reactions
Manganese;molybdenum;sulfanylidenenickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of manganese, molybdenum, and nickel, while reduction may produce lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Manganese;molybdenum;sulfanylidenenickel has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Electrochemistry: It is investigated for its electrochemical properties, particularly in energy storage and conversion devices such as batteries and fuel cells.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical diagnostics and therapeutics.
Mecanismo De Acción
The mechanism by which manganese;molybdenum;sulfanylidenenickel exerts its effects involves interactions with molecular targets and pathways. For example, in catalysis, the compound may facilitate the transfer of electrons or protons, thereby accelerating chemical reactions. In electrochemical applications, it may participate in redox reactions, contributing to energy storage and conversion processes.
Comparación Con Compuestos Similares
Similar Compounds
Manganese oxides: Known for their catalytic and electrochemical properties.
Molybdenum sulfides: Used in catalysis and materials science.
Nickel sulfides: Studied for their electronic and magnetic properties.
Uniqueness
Manganese;molybdenum;sulfanylidenenickel is unique due to the combination of manganese, molybdenum, and nickel in a single compound, which imparts a distinct set of properties. This combination allows for synergistic effects that enhance its performance in various applications compared to individual metal compounds.
Propiedades
Número CAS |
174462-51-2 |
|---|---|
Fórmula molecular |
MnMoNiS |
Peso molecular |
241.65 g/mol |
Nombre IUPAC |
manganese;molybdenum;sulfanylidenenickel |
InChI |
InChI=1S/Mn.Mo.Ni.S |
Clave InChI |
LMWIHKCCOBVBLZ-UHFFFAOYSA-N |
SMILES canónico |
S=[Ni].[Mn].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


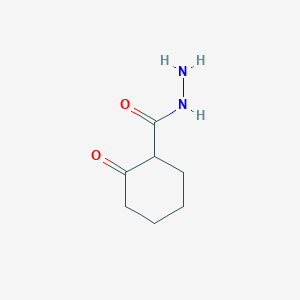

![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)
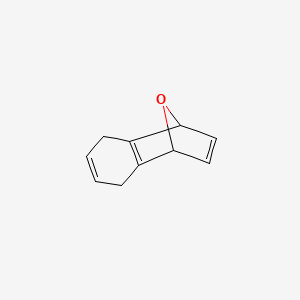
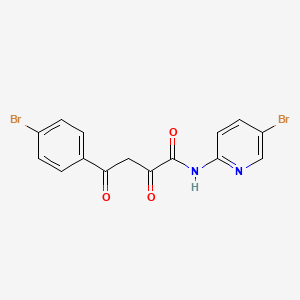
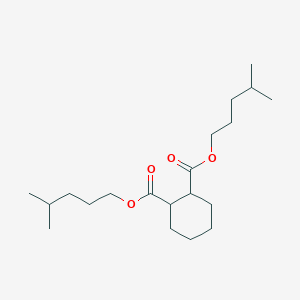
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
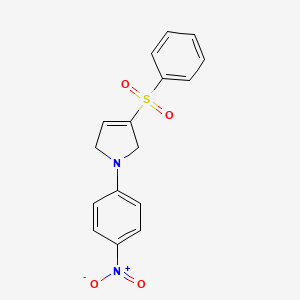
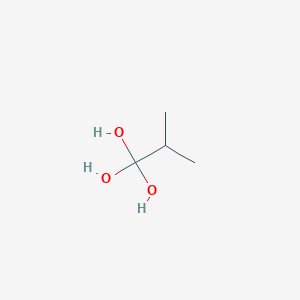
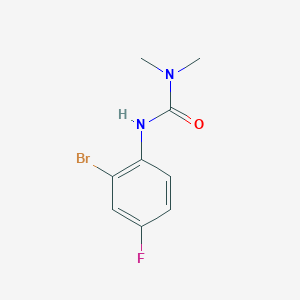
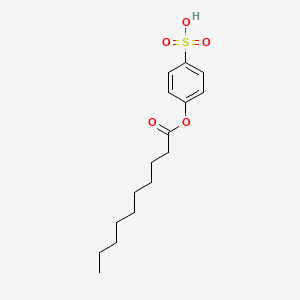
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
